Tricetin 7-O-glucoside

Description

Contextualizing Flavonoid Glycosides within Plant Secondary Metabolism

Plants produce a remarkable diversity of organic compounds that are not directly involved in their growth, development, or reproduction. These are termed secondary metabolites and are integral to the plant's survival strategies. mdpi.com They function in defense against herbivores, pathogens, and UV radiation, as well as in attracting pollinators and in plant-plant competition. Flavonoids represent a major class of these secondary metabolites, characterized by a polyphenolic structure. mdpi.com

Flavonoids rarely exist in their free aglycone form within plants. wikipedia.org More commonly, they are found as flavonoid glycosides, where one or more sugar molecules are attached to the flavonoid backbone. This process of glycosylation, the attachment of a sugar moiety, significantly alters the physicochemical properties of the flavonoid. It generally increases their water solubility, stability, and allows for their storage in the vacuole of the plant cell. The specific sugar attached and its point of attachment on the flavonoid skeleton contribute to the vast diversity of flavonoid glycosides found in nature.

The biosynthesis of flavonoids and their subsequent glycosylation are part of the broader phenylpropanoid pathway, a complex network of biochemical reactions that produces a wide range of phenolic compounds in plants. wikipedia.org The initial precursor for this pathway is the amino acid phenylalanine. Through a series of enzymatic steps, this precursor is converted into the basic flavonoid skeleton, which can then be modified by hydroxylation, methylation, and, crucially, glycosylation to produce the final, functional molecule.

The Unique Structural and Research Importance of Tricetin (B192553) 7-O-glucoside

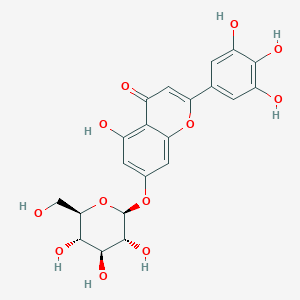

Tricetin 7-O-glucoside is a specific flavonoid glycoside. Its structure consists of the aglycone tricetin, a flavone (B191248), which is characterized by a C6-C3-C6 carbon framework. What distinguishes tricetin is its hydroxylation pattern, with hydroxyl groups at the 5, 7, 3', 4', and 5' positions. wikipedia.org In this compound, a glucose molecule is attached to the hydroxyl group at the 7-position of the A-ring of the tricetin backbone.

The research importance of this compound stems from its relatively rare occurrence and the specific biological activities associated with its aglycone, tricetin. Tricetin itself has been noted for its presence in the pollen of plants from the Myrtaceae family. examine.com The glycosylation at the 7-position is a common modification for many flavones, and studying these glycosides helps to understand the enzymatic processes (specifically, the role of glycosyltransferases) that lead to the diversification of flavonoids in plants.

Overview of Current Research Trajectories on this compound

Current research on this compound is multifaceted, with investigations spanning its natural occurrence, biosynthesis, and potential biological activities. One significant area of research is the identification and characterization of this compound in various plant species. For instance, it has been identified in species such as Ranunculus sieboldii and Hyparrhenia hirta. biosynth.com Studies on plants like Stachys species have also reported the presence of tricin (B192558) 7-O-glucoside, a closely related compound, suggesting that the biosynthetic pathways for these molecules may be conserved across different plant families. mdpi.com

Another key research direction is the exploration of the biological properties of this compound. Given that its aglycone, tricetin, has demonstrated antioxidant and anti-inflammatory effects, researchers are investigating whether the glycoside form retains or has modified activities. wikipedia.orgbiosynth.com For example, studies have explored the radical scavenging properties of this compound. biosynth.com Furthermore, research into the enzymatic processes that create this compound is ongoing, with a focus on identifying the specific UDP-glycosyltransferases (UGTs) responsible for attaching the glucose moiety to the tricetin aglycone. Understanding these enzymatic steps is crucial for potential biotechnological applications, such as the engineered production of this compound.

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H24O12 | PubChem |

| Molecular Weight | 492.4 g/mol | PubChem |

| IUPAC Name | 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | PubChem |

| CAS Number | 77298-67-0 | ChemicalBook |

Interactive Data Table: Reported Occurrence of this compound and its Aglycone

| Plant Species | Compound Found | Family |

| Eucalyptus species (pollen) | Tricetin (aglycone) | Myrtaceae |

| Hypochoeris glabra | Tricetin-7-O-galactoside | Asteraceae |

| Ranunculus sieboldii | This compound | Ranunculaceae |

| Hyparrhenia hirta | This compound | Poaceae |

| Stachys species | Tricin 7-O-glucoside | Lamiaceae |

Structure

3D Structure

Properties

Molecular Formula |

C21H20O12 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-15-18(28)19(29)20(30)21(33-15)31-8-3-9(23)16-10(24)5-13(32-14(16)4-8)7-1-11(25)17(27)12(26)2-7/h1-5,15,18-23,25-30H,6H2/t15-,18-,19+,20-,21-/m1/s1 |

InChI Key |

BGNFAXBUPZDKDC-CMWLGVBASA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Natural Abundance and Botanical Distribution of Tricetin 7 O Glucoside

Occurrence within Specific Plant Taxa

Tricetin (B192553) 7-O-glucoside and its aglycone, tricetin, have been identified in a diverse range of plant families. The family Myrtaceae is a notable source, with tricetin being a recognized taxonomic marker for the pollen of species within the subfamily Leptospermoideae, including many Eucalyptus species. While often found as the aglycone in pollen, its glycosylated forms are also present in other parts of the plant.

The Poaceae family, which includes major cereal crops, is another significant source of related compounds. For instance, derivatives of tricetin are found in rice (Oryza sativa), where specific glucosyltransferases are responsible for the formation of its glycosides. nih.gov Wheat (Triticum aestivum) also synthesizes tricetin derivatives, with their accumulation being linked to developmental stages. nih.gov

Other plant species and families where Tricetin 7-O-glucoside or its close derivatives have been reported include:

Punica granatum (Pomegranate), particularly in the anthers. researchgate.net

Biebersteinia orphanidis nih.gov

Lathyrus pratensis (Meadow vetchling) nih.gov

Metasequoia glyptostroboides (Dawn redwood) nih.gov

Bidens parviflora , a member of the Compositae (Asteraceae) family. frontiersin.org

The Labiatae (Lamiaceae) family. frontiersin.org

The presence of this compound and related structures across these varied plant families suggests an independent and convergent evolution of the biosynthetic pathways responsible for their production. nih.gov

Distribution Across Plant Organs and Tissues

The distribution of this compound within a plant is highly compartmentalized, with accumulation often localized to specific organs and tissues, reflecting its specialized functions.

Reproductive Tissues: Pollen and anthers are significant sites of accumulation for tricetin and its glycosides. In the Myrtaceae family, tricetin is a predominant flavonoid aglycone in pollen. mdpi.com In pomegranate (Punica granatum), tricetin 4′-O-glucoside, a positional isomer of this compound, accumulates specifically in the anthers, suggesting a role in reproductive processes or protection of pollen from environmental stressors like UV radiation. nih.govresearchgate.net The inflorescences of wheat (Triticum aestivum) have been shown to accumulate higher levels of tricetin derivatives compared to vegetative tissues, implying a protective function for the developing seeds. nih.gov

Leaves: The leaves of various plants, including rice and wheat, are known to contain tricetin glycosides. nih.govnih.gov Their presence in photosynthetic tissues suggests a role in protecting the plant from UV damage and oxidative stress.

Subcellular Localization: The biosynthesis of flavonoid glycosides is a highly regulated process involving enzymes that are often localized to the cytoplasm and the endoplasmic reticulum. While the precise subcellular localization of this compound is not extensively documented, the UDP-dependent glycosyltransferases (UGTs) responsible for its synthesis are predicted to be cytosolic proteins. researchgate.net This suggests that the final glucosylation step occurs in the cytosol, from where the compound may be transported to other cellular compartments, such as the vacuole, for storage.

The following table summarizes the known distribution of this compound and its aglycone in various plant species.

| Plant Family | Plant Species | Plant Organ/Tissue | Compound Detected |

|---|---|---|---|

| Myrtaceae | Eucalyptus spp. | Pollen | Tricetin (aglycone) |

| Poaceae | Oryza sativa (Rice) | Leaves | This compound |

| Poaceae | Triticum aestivum (Wheat) | Inflorescences, Leaves | Tricetin derivatives |

| Lythraceae | Punica granatum (Pomegranate) | Anthers | Tricetin 4′-O-glucoside |

| Geraniaceae | Biebersteinia orphanidis | Not specified | This compound |

| Fabaceae | Lathyrus pratensis | Not specified | This compound |

| Cupressaceae | Metasequoia glyptostroboides | Not specified | This compound |

| Compositae (Asteraceae) | Bidens parviflora | Not specified | This compound |

| Labiatae (Lamiaceae) | Not specified | Not specified | This compound |

Factors Influencing Accumulation and Content Variation

The concentration of this compound in plants is not static but is influenced by a variety of internal and external factors.

Genetic Control: The biosynthesis of this compound is under strict genetic control. The expression of specific genes encoding enzymes in the flavonoid biosynthetic pathway is a key determinant of its accumulation. For example, in rice, the natural variation in the accumulation of flavone (B191248) 7-O-glucosides is determined by the activity of a specific flavone 7-O-glucosyltransferase, OsUGT706D1. nih.gov Similarly, in wheat, the expression of an O-methyltransferase (OMT) is correlated with the production of tricetin derivatives. nih.gov The presence and activity of these enzymes are genetically determined and can vary between different plant species and even between different cultivars of the same species.

Developmental Stage: The accumulation of this compound can vary significantly throughout the life cycle of a plant. In wheat, for instance, the accumulation of tricetin derivatives is highest in the inflorescences during the reproductive stage, suggesting a developmental regulation of its biosynthesis to protect the seeds. nih.gov In citrus fruits, the accumulation of flavonoid glycosides is often highest during the early stages of fruit development.

Environmental Factors:

UV Radiation: Exposure to ultraviolet (UV) radiation is a significant environmental factor that can induce the accumulation of flavonoids, including tricetin glycosides. These compounds have UV-absorbing properties and can help protect the plant's DNA and photosynthetic machinery from damage. Studies have shown that flavone O-glucosides play a positive role in UV-B protection in plants. nih.gov

Abiotic Stress: Other abiotic stresses such as drought, salinity, and extreme temperatures can also influence the biosynthesis and accumulation of flavonoids. nih.gov These stress conditions can lead to oxidative stress in plant cells, and flavonoids, with their antioxidant properties, can help to mitigate the damage. For example, drought stress has been shown to induce the synthesis of flavonoids in various plant species.

Biotic Stress: While less documented specifically for this compound, flavonoid accumulation is a known plant defense response to pathogen attacks and herbivory. These compounds can act as phytoalexins, antimicrobial agents, or feeding deterrents.

The following table provides a summary of research findings on the content of tricetin and its glycosides in various plants.

| Plant Species | Plant Part | Compound | Reported Content (mg/kg, unless otherwise noted) |

|---|---|---|---|

| Triticum aestivum (Wheat) | Husks, brans, leaves | Tricin (B192558) | 770 |

| Oryza sativa (Rice, subspecies indica) | Leaves | Tricin-glycosides | ~400 |

| Hordeum vulgare (Barley) | Leaves | Tricin-7-O-glucoside and other flavone glycosides | Content decreased with increased fertilizing |

| Eucalyptus spp. | Pollen | Tricetin | Present as a major aglycone |

Biosynthetic Pathways and Regulation of Tricetin 7 O Glucoside

General Flavonoid Biosynthesis Precursors and Core Enzymes

The journey to create the characteristic C6-C3-C6 flavonoid skeleton begins with the amino acid L-phenylalanine. frontiersin.org This precursor enters the general phenylpropanoid pathway, where a core set of three enzymes convert it into 4-coumaroyl-CoA, a critical intermediate. royalsocietypublishing.orgfrontiersin.org This molecule then serves as the entry point into the flavonoid-specific pathway. mit.edu

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgmit.edu This chalcone is then rapidly isomerized by Chalcone isomerase (CHI) to produce the flavanone (B1672756) (2S)-naringenin. frontiersin.orgmit.edu Naringenin is a pivotal branching point, serving as the direct or indirect precursor for virtually all major classes of flavonoids, including the flavones to which tricetin (B192553) belongs. mit.edumdpi.com

From naringenin, the pathway to flavones requires the creation of a double bond in the C-ring, a reaction catalyzed by flavone (B191248) synthase (FNS). mdpi.com The pathway leading to tricetin involves further modifications to the B-ring of the flavone structure.

Table 1: Core Enzymes in the General Flavonoid Biosynthetic Pathway

| Enzyme Name | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. royalsocietypublishing.orgmdpi.com |

| Cinnamate 4-hydroxylase | C4H | A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. royalsocietypublishing.orgfrontiersin.org |

| 4-Coumaroyl-CoA ligase | 4CL | Activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming 4-coumaroyl-CoA. royalsocietypublishing.orgmdpi.com |

| Chalcone synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone, the first flavonoid skeleton. frontiersin.orgmit.edu |

| Chalcone isomerase | CHI | Catalyzes the stereospecific ring closure of naringenin chalcone to form the flavanone naringenin. mit.edumdpi.com |

Specific Glycosylation Mechanisms Leading to Tricetin 7-O-glucoside

The biosynthesis of this compound from the general precursor naringenin involves two key stages: the formation of the aglycone, tricetin, and its subsequent glycosylation.

The formation of tricetin (5,7,3',4',5'-pentahydroxyflavone) requires the synthesis of the flavone apigenin (B1666066) from naringenin, followed by specific hydroxylation reactions on the B-ring. The proposed pathway proceeds from naringenin to apigenin, which is then hydroxylated to produce luteolin (B72000), and finally, tricetin. frontiersin.org The critical hydroxylation steps are catalyzed by cytochrome P450 monooxygenases, specifically Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H). frontiersin.org These enzymes add hydroxyl groups to the B-ring, creating the characteristic 3',4',5'-trihydroxylated pattern of tricetin.

Once the tricetin aglycone is formed, the final step is glycosylation. This process involves the attachment of a glucose molecule to the hydroxyl group at the C-7 position of the A-ring. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). biocrick.com UGTs are a large family of enzymes that transfer a sugar moiety, typically from a UDP-sugar donor, to an acceptor molecule like a flavonoid. biocrick.com This modification enhances the solubility and stability of the compound. frontiersin.org While the exact enzyme for this compound is not definitively characterized in all species, research on related compounds provides strong evidence for the mechanism. For instance, studies have identified UGTs that specifically catalyze glycosylation at the 7-OH position of various flavones, such as apigenin and luteolin. mdpi.comresearchgate.net A UGT from Camellia sinensis (tea plant), UGT73A17, has been shown to exhibit activity toward tricetin, yielding a 7-O-glucoside as a major product. biocrick.com This indicates that a specific UGT, likely from a similar family, is responsible for the final step in the biosynthesis of this compound.

Enzymology and Genetic Regulation of this compound Biosynthesis

The production of this compound is controlled at the enzymatic and genetic levels. The key enzymes are the flavonoid synthases and modifying enzymes (hydroxylases and glycosyltransferases), while the genetic regulation is primarily managed by complexes of transcription factors.

Enzymology: The crucial enzymes in the specific pathway to tricetin are the F3'5'H enzymes, which are responsible for creating the 5'-hydroxylation on the B-ring. frontiersin.org Following the synthesis of the tricetin aglycone, the final enzymatic step is performed by a UGT. These glycosyltransferases often exhibit high substrate and regiospecificity. For example, a UGT from pomegranate (Punica granatum), PgUGT95B2, shows a strong preference for glycosylating the 4'-OH position of tricetin, while other UGTs, like UGT73A17, target the 7-OH position. biocrick.commdpi.com The presence and specificity of these UGTs determine which specific glycoside is formed in a given plant tissue.

Genetic Regulation: The expression of genes encoding the biosynthetic enzymes (e.g., CHS, F3'5'H, and UGTs) is tightly controlled. This regulation is largely orchestrated by a ternary protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. researchgate.netmdpi.com These complexes bind to specific cis-regulatory elements in the promoter regions of the flavonoid biosynthesis genes, thereby activating or repressing their transcription. researchgate.net For example, joint transcriptomic and metabolomic analyses in Cyclocarya paliurus identified several MYB and bHLH transcription factors that were closely correlated with the accumulation of flavonoids, including tricetin derivatives. acs.org Similarly, studies in Panax quinquefolius have demonstrated that specific MYB transcription factors can bind to the promoters of UGT genes to regulate the biosynthesis of flavone glucosides. researchgate.net This complex regulatory network allows the plant to control the timing, location, and amount of this compound production in response to developmental and environmental cues.

Transcriptomic and Proteomic Insights into Biosynthetic Pathways

Modern 'omics' technologies have provided unprecedented insight into the complex networks governing flavonoid biosynthesis.

Transcriptomic Insights: Transcriptome analysis, which measures the expression levels of all genes in a tissue at a given time, has been instrumental in identifying the genes involved in flavonoid pathways. acs.orgmdpi.com By comparing the transcriptomes of different plant tissues or developmental stages, researchers can identify differentially expressed genes (DEGs) that correlate with the accumulation of specific flavonoids. peerj.comfrontiersin.org For instance, a combined transcriptomic and metabolomic study of Cyclocarya paliurus leaves revealed that the expression of genes for PAL, I2'H, and a UGT (UGT72E-2) was positively correlated with the accumulation of tricetin derivatives. acs.org In safflower, transcriptome analysis helped screen for candidate genes of glycosyltransferases involved in flavonoid glycoside biosynthesis. peerj.com These studies provide a powerful method for discovering the specific F3'5'H and UGT genes responsible for this compound synthesis.

Proteomic Insights: Proteomics, the large-scale study of proteins, complements transcriptomics by confirming that the identified genes are translated into functional enzymes. researchgate.netfrontiersin.org Proteomic analyses of plants have identified differentially abundant proteins (DAPs) in the flavonoid pathway. bohrium.com For example, a proteomic study of Camellia nitidissima flowers identified key enzymes like phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS) as being downregulated during petal development, which correlated with changes in flavonoid content. researchgate.net In Polygonatum odoratum, proteomic analysis revealed that proteins involved in flavonoid biosynthesis, including FLS and CYP75B1, were significantly enriched during stages of high flavonoid accumulation. frontiersin.org Affinity-based chemical proteomics using flavonoid-based probes has also emerged as a tool to capture and identify novel flavonoid enzymes, such as glycosyltransferases, directly from plant protein extracts. mdpi.com These approaches offer a direct way to identify the specific enzymes and regulatory proteins that control the flux through the biosynthetic pathway leading to this compound.

Advanced Methodologies for Extraction, Isolation, and Purification of Tricetin 7 O Glucoside

Modern Chromatographic Techniques for High-Purity Isolation

The purification of Tricetin (B192553) 7-O-glucoside from complex plant extracts necessitates powerful chromatographic techniques capable of resolving structurally similar compounds. Preparative High-Performance Liquid Chromatography (Prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two of the most effective modern methods for achieving high-purity isolation of flavonoid glycosides.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a cornerstone technique for the final purification of flavonoids. waters.comnih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads, making it ideal for isolating milligrams to grams of a target compound. waters.com Reversed-phase chromatography is most commonly employed for flavonoid glycosides, where a nonpolar stationary phase (like C18 or ODS) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). waters.com To improve peak shape and resolution, a small amount of acid, like acetic acid or phosphoric acid, is often added to the mobile phase. mdpi.comnih.gov

The transition from an analytical HPLC method to a preparative scale requires careful calculation to maintain separation efficiency. waters.com Geometric scaling of parameters such as flow rate and injection volume based on the column dimensions is crucial for a successful scale-up. waters.comlcms.cz Through meticulous optimization of the mobile phase gradient and sample loading, Prep-HPLC can yield Tricetin 7-O-glucoside with purity levels exceeding 98%. mdpi.com

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a unique form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix, thereby circumventing issues like irreversible sample adsorption. nih.govnih.govwikipedia.org The technique relies on partitioning the solute between two immiscible liquid phases within a coil that is subjected to a strong centrifugal force. nih.govwikipedia.org One phase acts as the stationary phase, held in place by the centrifugal field, while the other mobile phase is pumped through it. wikipedia.org

The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC method. nih.gov A common system for separating flavonoid glycosides is a mixture of n-hexane, ethyl acetate, methanol, and water (HEMWat). wikipedia.org The partition coefficient (K) of the target compound determines its behavior in the system; an ideal K value is typically between 0.5 and 2.0. nih.gov HSCCC is particularly advantageous for processing crude extracts as it can handle larger sample volumes and is less prone to clogging than traditional column chromatography, often serving as a powerful initial purification step before final polishing with Prep-HPLC. nih.govnih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Key Advantages | Reported Purity |

|---|---|---|---|---|

| Preparative HPLC | Reversed-Phase C18 or ODS | Methanol/Water or Acetonitrile/Water with 0.1-0.3% Acid (e.g., Acetic, Phosphoric) | High resolution; Excellent for final purification; Well-established and scalable. waters.comnih.gov | >97% mdpi.comnih.gov |

| HSCCC | Liquid (e.g., Upper phase of solvent system) | Liquid (e.g., Lower phase of solvent system, such as n-hexane-ethyl acetate-methanol-water) | No irreversible adsorption; High sample recovery; Handles crude samples well; Low solvent consumption. nih.govnih.gov | Can yield fractions pure enough for direct use or subsequent Prep-HPLC polishing. nih.gov |

Green Extraction Approaches and Efficiency Considerations

In recent years, the principles of green chemistry have driven the development of extraction techniques that reduce solvent consumption, shorten extraction times, and decrease energy usage compared to traditional methods like Soxhlet or maceration. nih.gov For this compound, green extraction approaches such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer efficient and environmentally friendly alternatives.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. nih.gov The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing the penetration of the solvent into the plant matrix. nih.govmdpi.com This process significantly accelerates mass transfer, leading to higher extraction yields in shorter times and often at lower temperatures, which helps to prevent the degradation of thermolabile compounds like flavonoid glycosides. mdpi.comnih.gov Key parameters that are optimized in UAE include ultrasonic power, temperature, extraction time, and the solid-to-liquid ratio. mdpi.comfrontiersin.org Ethanol-water mixtures are commonly used as solvents, offering a greener alternative to pure organic solvents. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and the plant material directly and rapidly. researchgate.net Polar molecules within the sample matrix, particularly water, absorb microwave energy, leading to a rapid increase in internal pressure that ruptures the plant cells and releases the target compounds into the solvent. ajgreenchem.com This mechanism results in significantly reduced extraction times—often minutes instead of hours—and lower solvent volumes. researchgate.netajgreenchem.com The efficiency of MAE is influenced by microwave power, extraction time, temperature, and the dielectric properties of the solvent. ajgreenchem.comnih.gov Water or aqueous ethanol (B145695) solutions are excellent solvents for MAE due to their high polarity. researchgate.net

Supercritical Fluid Extraction (SFE)

SFE uses a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 behaves like a liquid in its ability to dissolve solutes but has gas-like properties of low viscosity and high diffusivity, allowing it to penetrate the plant matrix efficiently. nih.gov A key advantage of SFE is that the solvent can be easily removed from the extract by simply reducing the pressure, leaving no toxic residue. While pure CO2 is nonpolar, its solvating power can be modified by adding a small amount of a polar co-solvent, such as ethanol or methanol, which is essential for effectively extracting more polar compounds like flavonoid glycosides. nih.govnih.gov The selectivity of SFE can be finely tuned by adjusting the pressure and temperature. nih.govupm.edu.my

| Technique | Principle | Typical Parameters | Advantages |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. nih.gov | Frequency: 20-50 kHz; Power: 250-411 W; Time: 25-35 min; Temp: 30-72°C; Solvent: Aqueous Ethanol. mdpi.comfrontiersin.orgresearchgate.net | Reduced extraction time and temperature; Improved yield; Lower energy consumption. nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid internal heating and cell rupture. researchgate.net | Power: 300-700 W; Time: 5-15 min; Temp: 50-100°C; Solvent: Water or Aqueous Ethanol. ajgreenchem.comajgreenchem.comnih.gov | Extremely fast; Reduced solvent volume; High efficiency. ajgreenchem.comnih.gov |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with a polar co-solvent acts as the extraction fluid. nih.gov | Pressure: 25-30 MPa; Temp: 50-60°C; Co-solvent: Ethanol (e.g., 80%). nih.govresearchgate.net | Solvent-free final product; High selectivity; Non-toxic and environmentally benign. nih.govupm.edu.my |

Strategies for Scale-Up in Research Isolation

Moving from a small-scale analytical separation to a larger, preparative scale to isolate significant quantities of this compound presents several challenges. A successful scale-up strategy requires a systematic approach to maintain the purity and resolution achieved at the analytical level while processing much larger volumes of crude extract.

A common workflow begins with a crude extract obtained through a green method like UAE or MAE. This extract is often too complex for direct injection onto a preparative HPLC column. Therefore, an initial fractionation step using medium-pressure or low-pressure column chromatography is frequently employed. mdpi.com Macroporous resins (e.g., AB-8) or size-exclusion gels (e.g., Sephadex LH-20) are highly effective for this purpose. unimi.itbvsalud.org These resins can separate the crude extract into several fractions, enriching the fraction that contains this compound and removing many interfering compounds like pigments and primary metabolites. mdpi.comunimi.it This pre-purification step reduces the complexity of the mixture and protects the more expensive preparative HPLC column from contamination. nih.gov

The subsequent scale-up to preparative HPLC involves more than just using a larger column. The flow rate must be adjusted to maintain the linear velocity of the mobile phase from the analytical method. This relationship can be calculated using the following formula:

Fprep = Fanal × (dprep / danal)2

Where F is the flow rate and d is the column's internal diameter for the preparative (prep) and analytical (anal) scales. waters.com Similarly, the sample load can be scaled up based on the column's cross-sectional area. However, overloading the column is a primary concern, as it can lead to poor peak shape and loss of resolution. amazonaws.com Therefore, loading studies are often conducted to determine the maximum amount of the enriched fraction that can be injected without compromising purity. The goal is to maximize throughput without sacrificing the quality of the final isolated compound. amazonaws.com This multi-step approach, combining initial fractionation with optimized, scaled-up preparative chromatography, provides a robust strategy for obtaining the quantities of pure this compound needed for further research.

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation and Quantification of Tricetin 7 O Glucoside

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of Tricetin (B192553) 7-O-glucoside. Techniques such as Quadrupole Time-of-Flight (QTOF) mass spectrometry provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.govmdpi.com For Tricetin 7-O-glucoside (C₂₁H₂₀O₁₂), HRMS can confirm its exact mass, distinguishing it from other isobaric compounds.

In tandem mass spectrometry (MS/MS) experiments, the molecule undergoes collision-induced dissociation (CID), yielding a characteristic fragmentation pattern that provides structural insights. nih.gov A primary and dominant fragmentation is the neutral loss of the glucose moiety (162 Da) from the precursor ion, which results in the formation of the protonated or deprotonated tricetin aglycone ion [M+H-162]⁺ or [M-H-162]⁻. ekb.eg The fragmentation order can also be indicative of the glycosylation position; studies on flavonoid glycosides have shown that in negative ion mode, the loss of substituents often follows a sequence starting from the 4'-O, then 7-O, and finally 3-O positions, providing clues to the linkage site. nih.gov

Further fragmentation of the tricetin aglycone core often proceeds via a retro-Diels-Alder (RDA) reaction. researchgate.netmdpi.com This process involves the cleavage of the C-ring, providing valuable information about the substitution pattern on the A and B rings. researchgate.net For instance, the fragmentation of the tricetin A-ring, which contains two hydroxyl groups, can lead to diagnostic product ions like m/z 153, confirming this specific structural feature. mdpi.comnih.gov In metabolomics studies, these precise mass measurements and predictable fragmentation patterns enable the confident identification of this compound and its metabolites within complex biological samples like plant extracts or plasma. nih.gov

Table 1: Representative MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragmentation Event | Product Ion (m/z) | Structural Interpretation |

|---|---|---|---|

| 465.09 [M+H]⁺ | Neutral Loss of Glucose | 303.05 | Protonated Tricetin Aglycone |

| 463.08 [M-H]⁻ | Neutral Loss of Glucose | 301.03 | Deprotonated Tricetin Aglycone |

| 303.05 [Aglycone+H]⁺ | Retro-Diels-Alder (RDA) | 153.02 | Fragment ion corresponding to the A-ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

While mass spectrometry provides crucial information on mass and connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the complete structural and stereochemical elucidation of this compound. ukm.my A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment. diva-portal.orgicm.edu.pl

1D ¹H-NMR spectra provide initial information, showing characteristic signals for the aromatic protons on the A and B rings of the tricetin aglycone, as well as signals for the protons of the glucose moiety. ukm.my The ¹³C-NMR spectrum reveals the number of carbon atoms and their chemical environment, confirming the presence of 21 carbons in the molecule. researchgate.net

The key to confirming the glycosylation site lies in 2D NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment. diva-portal.org A long-range correlation between the anomeric proton of the glucose unit (H-1'') and the carbon at the 7-position of the tricetin A-ring (C-7) provides unequivocal evidence of the 7-O-glycosidic linkage. researchgate.net Other 2D experiments like Correlation Spectroscopy (COSY) are used to establish proton-proton couplings within the aglycone and sugar spin systems, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. icm.edu.plmdpi.com The coupling constants of the anomeric proton can also help determine the stereochemistry (α or β) of the glycosidic bond. mdpi.com

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Structural Linkages in this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlation |

|---|---|---|---|

| H-6 | ~6.4 | ~99.8 | Correlates with C-5, C-7, C-8, C-10 |

| H-8 | ~6.8 | ~94.9 | Correlates with C-6, C-7, C-9, C-10 |

| H-2', H-6' | ~7.3 | ~104.5 | Correlates with C-2, C-3', C-4' |

| H-1'' (Anomeric) | ~5.1 (d, J ≈ 7.5 Hz) | ~100.5 | Correlates with C-7 of Tricetin |

| C-7 | - | ~163.0 | Correlates with H-1'' of Glucose |

Note: Chemical shifts are illustrative and can vary based on solvent and experimental conditions.

Advanced Chromatographic-Mass Spectrometric Coupling for Complex Matrix Analysis

To analyze this compound in complex matrices such as plant extracts, the coupling of liquid chromatography with mass spectrometry (LC-MS) is essential. ekb.eg Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass analyzers like QTOF-MS offers a powerful platform for the separation, identification, and characterization of flavonoids. akjournals.comnih.gov

This hyphenated technique provides both chromatographic retention time and mass spectral data, enhancing the confidence of compound identification. mdpi.com Reversed-phase chromatography, typically using a C18 column, is the most common separation method. scielo.br A gradient elution system involving two solvents, such as water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with formic acid (Solvent B), is employed to achieve efficient separation of various phytochemicals based on their polarity. e-nps.or.kr The formic acid helps to improve peak shape and ionization efficiency in the mass spectrometer. mdpi.com The high resolving power of UHPLC allows for the separation of closely related isomers, which is a common challenge in flavonoid analysis. akjournals.com

Table 3: Typical UHPLC-QTOF-MS Parameters for Flavonoid Glycoside Analysis

| Parameter | Typical Condition |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometer | QTOF-MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |

Quantitative Analytical Method Development and Validation in Research Samples

Accurate quantification of this compound is crucial for quality control and pharmacological studies. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used technique for this purpose. e-nps.or.kr For higher sensitivity and selectivity, especially in complex biological fluids, LC-MS/MS is the method of choice. researchgate.net

The development of a reliable quantitative method requires rigorous validation according to established guidelines to ensure its performance. ms-editions.clpharmaguideline.com Key validation parameters include specificity, linearity, range, precision, accuracy, and sensitivity. scielo.br

Specificity ensures that the analytical signal corresponds only to this compound, without interference from other components in the sample matrix. ms-editions.cl

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically demonstrated by a high correlation coefficient (R²) for the calibration curve, which should be ≥ 0.99. e-nps.or.krresearchgate.net

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.net

Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix. researchgate.net

Sensitivity is determined by the Limit of Detection (LOD), the lowest concentration that can be detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantified with acceptable precision and accuracy. e-nps.or.kr

Table 4: Common Validation Parameters and Acceptance Criteria for HPLC Methods

| Validation Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity (R²) | Correlation between concentration and instrument response. | ≥ 0.995 e-nps.or.kr |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | Typically 80-120% researchgate.net |

| Precision (% RSD) | Agreement among a series of measurements. | Intra-day RSD ≤ 2-3%; Inter-day RSD ≤ 2-5% e-nps.or.krresearchgate.net |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-Noise Ratio (S/N) of ~3:1 |

| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration. | Signal-to-Noise Ratio (S/N) of ~10:1 e-nps.or.kr |

Compound Index

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed, mechanistically focused article as outlined in the request.

The majority of preclinical research has concentrated on the aglycone form of the compound, Tricetin . While studies on Tricetin have explored its antioxidant and anti-inflammatory properties, including reactive oxygen species (ROS) scavenging, activation of the Nrf2 pathway, and modulation of NF-κB and MAPK signaling cascades, this information cannot be directly attributed to this compound. nih.govnih.govnih.govnih.gov The addition of a glucoside moiety can significantly alter a compound's bioavailability, solubility, and biological activity.

Therefore, to adhere to the strict requirements of focusing solely on this compound and ensuring scientific accuracy, it is not possible to provide a thorough and informative article covering the specified mechanistic investigations at this time. Further research specifically investigating the cellular and molecular activities of this compound is required to populate the requested outline.

Mechanistic Investigations of Biological Activities of Tricetin 7 O Glucoside in Preclinical in Vitro and Cellular Models

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines

Extensive literature searches for specific studies on the anti-proliferative and apoptotic mechanisms of Tricetin (B192553) 7-O-glucoside in cancer cell lines did not yield specific results. The majority of the available research focuses on its aglycone, tricetin. Therefore, detailed, experimentally validated information solely on Tricetin 7-O-glucoside's effects on cell cycle arrest, apoptosis induction, and cell migration and invasion is not available in the current scientific literature.

Cell Cycle Arrest Induction

There is no specific information available in the scientific literature detailing the mechanisms by which this compound may induce cell cycle arrest in cancer cell lines.

Apoptosis Induction Pathways (Intrinsic and Extrinsic)

Specific studies elucidating the intrinsic and extrinsic apoptosis induction pathways mediated by this compound in cancer cells could not be identified in the reviewed scientific literature.

Inhibition of Cell Migration and Invasion

Detailed research findings on the specific inhibitory effects of this compound on cell migration and invasion in cancer cell lines are not present in the currently available scientific literature.

Enzyme Inhibition and Modulation Studies

Comprehensive searches for studies investigating the specific effects of this compound on enzyme activity did not yield detailed mechanistic data.

Effects on Key Metabolic Enzymes

There is no specific information available in the scientific literature regarding the effects of this compound on key metabolic enzymes.

Modulation of Proteases and Kinases

Specific studies on the modulatory effects of this compound on proteases and kinases have not been reported in the reviewed scientific literature.

Receptor-Ligand Interactions and Cellular Target Identification

One of the significant cellular targets of tricetin is Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme involved in DNA repair and cell death. In a study on acute pancreatitis, tricetin was found to inhibit PARP-1 activity with an EC50 of 18 µM, comparable to the known PARP inhibitor 3-aminobenzamide. mdpi.com This inhibition of PARP-1 is a crucial mechanism for protecting against oxidative stress-induced DNA damage.

Furthermore, tricetin has been shown to interfere with the Nuclear Factor-κB (NF-κB) signaling pathway . In pancreatic acinar cells, tricetin pretreatment significantly decreased the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation. mdpi.com By inhibiting NF-κB activation, tricetin can downregulate the expression of various pro-inflammatory genes.

In the context of cancer, tricetin has been demonstrated to activate the Ataxia Telangiectasia-Mutated (ATM) kinase , a master regulator of the DNA damage response. This activation leads to the phosphorylation of p53 and Chk2, resulting in cell cycle arrest at the G2/M phase and induction of apoptosis in human breast adenocarcinoma MCF-7 cells. researchgate.netnih.gov Additionally, in human liver cancer cells, tricetin triggers apoptosis through the generation of reactive oxygen species (ROS) and activation of the c-Jun NH2-terminal kinase (JNK) pathway , leading to the upregulation of Death Receptor 5 (DR5). nih.gov

While these findings are for tricetin, the addition of a glucose moiety in this compound could influence its solubility, bioavailability, and interaction with cellular targets. It is plausible that the glucoside may have its own unique targets or act as a prodrug, releasing tricetin upon cellular uptake and enzymatic cleavage.

Table 1: Potential Cellular Targets of Tricetin (Aglycone of this compound)

| Cellular Target | Observed Effect | Cell Model |

| PARP-1 | Inhibition of enzyme activity | Pancreatic acinar cells |

| NF-κB | Inhibition of p65 nuclear translocation | Pancreatic acinar cells |

| ATM Kinase | Activation | Human breast adenocarcinoma MCF-7 cells |

| JNK Pathway | Activation | Human liver cancer Hep G2 and PLC/PRF/5 cells |

Neuroprotective Mechanisms in Cellular Models

The neuroprotective potential of tricetin, the aglycone of this compound, has been investigated in cellular models of neurodegenerative diseases, suggesting possible mechanisms for its glucoside counterpart.

A key mechanism is the modulation of signaling pathways related to neuroinflammation and autophagy. In a cellular model of Alzheimer's disease using lipopolysaccharide (LPS)-induced BV2 microglial cells, tricetin was found to exert anti-inflammatory and autophagic protective effects by regulating the PI3K/Akt/mTOR signaling pathway . nih.gov This pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is implicated in neurodegeneration. Tricetin's ability to modulate this pathway suggests a role in reducing neuroinflammation and promoting the clearance of aggregated proteins.

Furthermore, in a Parkinson's disease model using 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, tricetin demonstrated neuroprotection by activating the Nrf2/HO-1 signaling pathway . nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its activation by tricetin leads to increased levels of heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress. The study also indicated that tricetin prevents mitochondria-dependent apoptosis. nih.gov

Table 2: Neuroprotective Mechanisms of Tricetin in Cellular Models

| Mechanism | Signaling Pathway | Cellular Model |

| Anti-neuroinflammatory and Autophagic Protection | PI3K/Akt/mTOR | LPS-induced BV2 microglia |

| Antioxidant Response and Anti-apoptosis | Nrf2/HO-1 | 6-OHDA-induced PC12 cells |

Anti-diabetic Mechanisms in In Vitro Cellular Systems

The potential anti-diabetic effects of this compound can be inferred from studies on its aglycone and other flavonoids, particularly through the inhibition of key digestive enzymes involved in carbohydrate metabolism.

One of the primary mechanisms for controlling postprandial hyperglycemia is the inhibition of α-amylase and α-glucosidase . While specific IC50 values for this compound are not available, a systematic review on flavonoids as dual-target inhibitors of these enzymes included tricetin, although without providing specific inhibitory concentrations. nih.gov The inhibition of these enzymes delays the breakdown of carbohydrates into glucose, thereby reducing the rate of glucose absorption.

Studies on other flavonoid glycosides provide a basis for comparison. For instance, lotus (B1177795) procyanidin (B600670) extract, which contains flavonoid oligomers, exhibited significant inhibition of α-amylase and α-glucosidase with IC50 values of 5.5 µg/mL and 1.0 µg/mL, respectively. nih.gov This suggests that flavonoid glycosides can be potent inhibitors of these enzymes.

Another potential anti-diabetic mechanism for tricetin is the inhibition of dipeptidyl peptidase-4 (DPP-4) . Myricetin (B1677590), a structurally similar flavonoid, has been shown to be a potent inhibitor of DPP-4, leading to increased levels of glucagon-like peptide-1 (GLP-1) and enhanced insulin (B600854) secretion. plos.org Given the structural similarities, it is plausible that tricetin and its glucoside could also exert anti-diabetic effects through this mechanism.

Table 3: Inhibitory Activity of a Related Flavonoid Extract on Diabetes-Related Enzymes

| Enzyme | Inhibitor | IC50 Value |

| α-Amylase | Lotus Procyanidin Extract | 5.5 µg/mL |

| α-Glucosidase | Lotus Procyanidin Extract | 1.0 µg/mL |

Immunomodulatory Effects on Immune Cells In Vitro

Direct evidence for the immunomodulatory effects of this compound on immune cells is currently lacking. However, studies on its aglycone, tricetin, and other flavonoid glycosides suggest potential mechanisms of action.

Tricetin has demonstrated anti-inflammatory properties in various cellular models. In a study on acute pancreatitis, tricetin reduced the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in cerulein-stimulated pancreatic acinar cells. mdpi.com In the same study, tricetin also suppressed the migration of granulocytes, a key event in the inflammatory response. mdpi.com

Research on other flavonoid glycosides provides further insight. For example, a quercetin-3-O-diglucoside-7-O-glucoside isolated from fenugreek leaves was shown to suppress the production of nitric oxide (NO) and IL-6 in LPS-stimulated RAW264.7 macrophages. researchgate.net Similarly, hesperetin-7-O-glucoside demonstrated strong anti-inflammatory activity by restoring cellular metabolic disorders and inflammation in LPS-stimulated RAW264.7 macrophages. nih.gov

Flavonoids can also modulate the activity of T lymphocytes. While specific data for this compound is unavailable, flavonoids, in general, have been shown to affect T cell proliferation and cytokine production. nih.gov For instance, some flavonoids can suppress the production of pro-inflammatory cytokines by T helper (Th1) and Th2 cells. nih.gov

Table 4: Anti-inflammatory Effects of Tricetin and Related Flavonoid Glycosides in Vitro

| Compound | Effect | Cell Model |

| Tricetin | Reduced IL-1β and IL-6 expression | Pancreatic acinar cells |

| Quercetin-3-O-diglucoside-7-O-glucoside | Suppressed NO and IL-6 production | LPS-stimulated RAW264.7 macrophages |

| Hesperetin-7-O-glucoside | Restored cellular metabolic disorders and inflammation | LPS-stimulated RAW264.7 macrophages |

Structure Activity Relationship Sar Studies of Tricetin 7 O Glucoside and Its Analogues

Impact of Glycosylation on Biological Activity Profiles

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a common modification of flavonoids in nature and profoundly influences their biological profiles. cas.cz For tricetin (B192553), the addition of a glucose molecule at the 7-hydroxy position to form Tricetin 7-O-glucoside brings about significant changes in its properties.

Generally, the O-glycosylation of flavonoids like tricetin enhances their water solubility and stability. nih.govresearchgate.net This increased solubility can improve a compound's bioavailability, a critical factor for its in vivo efficacy. researchgate.net However, the effect of glycosylation on specific biological activities is complex and often results in a trade-off.

In many in vitro studies, flavonoid aglycones (the non-sugar part) exhibit stronger biological activity than their glycoside counterparts. tandfonline.com O-glycosylation can reduce activities such as antioxidant, anti-inflammatory, and antitumor effects. tandfonline.com This decrease is often attributed to the bulky sugar group sterically hindering the flavonoid's interaction with its biological target or altering the electronic properties of the core structure. For instance, the antioxidant capacity of flavonoids often relies on the presence of free hydroxyl groups, which can be masked by glycosylation. nih.gov

Conversely, glycosylation can sometimes enhance specific biological activities. Certain studies have shown that O-glycosylation can improve anti-HIV activity, tyrosinase inhibition, and antiallergic effects. tandfonline.com It is also suggested that flavonoid glycosides may act as "pro-drugs"; they are absorbed more readily due to increased solubility and are then metabolized in the body to release the more active aglycone at the target site. nih.gov The position of the sugar is also critical; studies on quercetin (B1663063), a similar flavonoid, show that the location of the glucoside moiety significantly affects properties like the partition coefficient. nih.gov Therefore, while the aglycone tricetin might show higher potency in isolated lab tests, its 7-O-glucoside form may have advantages in a physiological context due to improved pharmacokinetics. tandfonline.com

Table 1: General Effects of O-Glycosylation on Flavonoid Activity

| Biological Activity | General Impact of O-Glycosylation | Reference |

|---|---|---|

| Antioxidant Activity | Generally Decreased | tandfonline.com |

| Anti-inflammatory Activity | Generally Decreased (in vitro) | tandfonline.com |

| Antitumor Activity | Generally Decreased (in vitro) | tandfonline.com |

| Anti-HIV Activity | Potentially Enhanced | tandfonline.com |

| Water Solubility | Generally Increased | nih.govresearchgate.net |

| Bioavailability | Potentially Increased | researchgate.net |

Influence of Aglycone Structure Modifications on Mechanistic Potency

The potency of this compound is fundamentally derived from its aglycone, tricetin. Modifications to this core structure, such as methylation or hydroxylation, create analogues with distinct biological activities.

A key analogue of tricetin is tricin (B192558) , which is the 3',5'-di-O-methylated form of tricetin. researchgate.net This methylation significantly alters the molecule's properties. Research comparing the two flavones reveals that tricin exhibits greater bioavailability, higher metabolic stability, and better intestinal absorption than tricetin. researchgate.netinformaticsjournals.co.inresearchgate.net These advantages are attributed to the methoxy (B1213986) (OCH3) groups, which increase lipophilicity. researchgate.net While both compounds show comparable and potent cytotoxicity against various cancer cell lines, the enhanced bioavailability of tricin suggests it may have stronger pharmacological effects in vivo for activities other than cancer. informaticsjournals.co.inresearchgate.net

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Tricetin vs. Tricin

| Cancer Cell Line | Cancer Type | Tricetin (Aglycone) | Tricin (Analogue) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast | 32.2 | 104 | researchgate.net |

| MDA-MB-468 | Breast | - | 65.7 | researchgate.net |

| HepG2 | Liver | 4.87 | - | researchgate.net |

| PLC/PRF/5 | Liver | 4.23 | - | researchgate.net |

| HT-29 | Colon | - | 55.2 | researchgate.net |

| SW480 | Colon | - | 105 | researchgate.net |

Another important structural comparison is with myricetin (B1677590) . Myricetin is structurally identical to tricetin except for an additional hydroxyl (-OH) group at the C3 position of the C-ring. researchgate.net This single change significantly impacts its redox properties. Studies have shown that the 3-hydroxy group gives myricetin more efficient reducing properties, which can translate to both pro-oxidant and antioxidant effects depending on the chemical environment. mdpi.comnih.gov In contrast, tricetin, which lacks this group, acts primarily as an antioxidant. mdpi.com This highlights that even a small structural alteration, like the hydroxylation at a single position on the aglycone, can fundamentally change the mechanistic potency and biological action of the flavonoid. nih.govresearchgate.net

Computational Approaches to SAR Prediction and Ligand Design

In modern drug discovery, computational methods are invaluable for predicting the biological activity of compounds and guiding the design of new, more potent analogues. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly applied to flavonoids like tricetin and its derivatives.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. analchemres.orgtandfonline.com By analyzing various physicochemical and structural descriptors, QSAR models can predict the activity of novel or untested compounds, thereby accelerating the screening process. mdpi.comjddtonline.info For flavonoids, QSAR models have been successfully used to predict antioxidant and other biological activities, suggesting that properties like the substitution pattern of hydroxyl groups are critical. analchemres.orgtandfonline.com

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. mdpi.com This method helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plos.orgrsc.org Docking studies have been performed on numerous flavonoids, including quercetin glycosides and tricin, to understand their inhibitory mechanisms against enzymes like angiotensin-converting enzyme (ACE) and α-glucosidase. nih.govmdpi.comsemanticscholar.org For example, docking analysis of quercetin glycosides with ACE revealed favorable binding affinities, suggesting their potential as antihypertensive agents. nih.govsemanticscholar.org These computational predictions provide a structural basis for the observed biological activities and allow researchers to rationally design modifications to the flavonoid structure to enhance binding affinity and, therefore, potency. mdpi.comekb.eg

Chemical Synthesis and Derivatization Strategies for Tricetin 7 O Glucoside and Its Analogues

Total Synthesis Approaches for Tricetin (B192553) 7-O-glucoside

The total synthesis of flavonoid glycosides like tricetin 7-O-glucoside presents significant challenges, primarily in achieving regioselective glycosylation. thieme-connect.com The general strategy involves the initial synthesis of the flavonoid aglycone, tricetin, followed by the selective attachment of a glucose molecule at the 7-hydroxyl position. sioc-journal.cn

The construction of the tricetin core can be accomplished through established synthetic routes for flavonoids, such as the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction. sioc-journal.cn A critical aspect of the synthesis is the use of protecting groups to mask the hydroxyl groups at positions 5, 3', 4', and 5', thereby directing the glycosylation to the desired C-7 hydroxyl group.

Once the 7-OH group is available, glycosylation is typically performed using a glycosyl donor like a glycosyl bromide or a glycosyl trifluoroacetimidate. thieme-connect.comacs.org The Koenigs-Knorr method, which often employs a glycosyl bromide in the presence of a promoter, is a classic and frequently used protocol for this transformation. thieme-connect.com An efficient procedure for the synthesis of flavonoid 7-O-glycosides involves the highly regioselective removal of a 7-O-acyl protecting group, followed by glycosylation with a glycosyl trifluoroacetimidate. acs.org The final step in the total synthesis is the removal of all protecting groups to yield the pure this compound. acs.org

Table: Key Stages in the Total Synthesis of this compound A generalized representation of a plausible synthetic route.

| Stage | Description | Common Methods/Reagents |

|---|---|---|

| Aglycone Synthesis | Construction of the tricetin flavonoid backbone. | Baker-Venkataraman rearrangement, Algar-Flynn-Oyamada reaction. sioc-journal.cn |

| Selective Protection | Masking of hydroxyl groups to direct glycosylation to the 7-position. | Use of acyl or other appropriate protecting groups. acs.org |

| Regioselective Deprotection | Specific removal of the protecting group at the 7-hydroxyl position. | PhSH, imidazole, NMP for selective 7-O-deacylation. acs.org |

| Glycosylation | Attachment of the glucose moiety to the 7-hydroxyl group. | Koenigs-Knorr reaction, glycosyl trifluoroacetimidates with BF₃·Et₂O. thieme-connect.comacs.org |

| Global Deprotection | Removal of all remaining protecting groups to yield the final product. | Basic conditions (e.g., K₂CO₃ in MeOH/THF). acs.org |

Semi-Synthesis and Enzymatic Synthesis of Glycosides

To bypass the often complex and low-yielding total synthesis of the flavonoid aglycone, semi-synthetic and enzymatic methods are attractive alternatives. sioc-journal.cn

Semi-synthesis begins with the tricetin aglycone, which can be isolated from natural sources like eucalyptus pollen or honey. researchgate.net From there, the synthetic sequence is similar to the latter stages of total synthesis, involving regioselective protection and glycosylation. sioc-journal.cn

Enzymatic synthesis offers a highly specific and environmentally friendly approach to producing flavonoid glycosides. sioc-journal.cn This method utilizes UDP-dependent glycosyltransferases (UGTs), which are enzymes that transfer a sugar from an activated donor, such as UDP-glucose, to an acceptor molecule with high regioselectivity. frontiersin.orgfrontiersin.orgmdpi.com This enzymatic precision eliminates the need for complex protection-deprotection steps. cas.cz While specific UGTs for the 7-O-glucosylation of tricetin are still being explored, research has identified UGTs from various organisms that can glycosylate flavonoids at different positions. For instance, UGTs from pomegranate have been found to specifically glucosylate the 4'-OH position of tricetin. nih.gov The broad substrate specificity of some UGTs, such as those from Carthamus tinctorius, suggests their potential application in the synthesis of a variety of flavonoid glycosides, including this compound. mdpi.com

Table: Comparison of Synthetic Strategies for this compound

| Method | Starting Material | Key Advantages | Key Challenges |

|---|---|---|---|

| Total Synthesis | Simple chemical precursors | Access to novel analogues not found in nature. | Lengthy, often low-yielding, requires extensive use of protecting groups. thieme-connect.com |

| Semi-synthesis | Tricetin aglycone | Avoids the synthesis of the complex flavonoid core. sioc-journal.cn | Relies on the availability of the natural aglycone. |

| Enzymatic Synthesis | Tricetin aglycone | High regioselectivity, mild reaction conditions, environmentally benign. sioc-journal.cncas.cz | Requires identification and production of a specific glycosyltransferase. frontiersin.orgfrontiersin.org |

Derivatization for Enhanced Research Utility or Probing Mechanisms

The chemical modification of this compound and its aglycone, tricetin, is a valuable strategy for conducting structure-activity relationship (SAR) studies and for developing tools to investigate their biological mechanisms.

By creating a series of derivatives with systematic structural changes, researchers can identify the key molecular features responsible for a compound's biological activity. frontiersin.org For example, the methylation of hydroxyl groups on the flavonoid B-ring, as seen in the natural flavone (B191248) tricin (B192558) (3',5'-di-O-methyltricetin), has been shown to influence bioavailability and metabolic stability. researchgate.netdoi.org The synthesis of various glycosides and other derivatives allows for a systematic exploration of how different functional groups impact the compound's properties. osti.gov

Derivatization can also be used to enhance the research utility of these molecules. For instance, attaching a fluorescent tag would enable the visualization of the compound's uptake and distribution within cells. Furthermore, modifying the glycosyl moiety or the flavonoid core can alter physicochemical properties like solubility and membrane permeability, which can be crucial for both in vitro and in vivo studies. researchgate.netresearchgate.net The enzymatic acylation of flavonoid glycosides is one such strategy that has been explored to modify their properties. nih.gov

Table: Common Compound Names

| Compound Name | Systematic Name |

|---|---|

| Tricetin | 5,7,3',4',5'-Pentahydroxyflavone |

| This compound | 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Tricin | 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one |

| Acetobromoglucose | (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate |

Metabolic Fate and Biotransformation Studies of Tricetin 7 O Glucoside in in Vitro Systems and Non Human Models

Enzymatic Hydrolysis and Deglycosylation Pathways

The initial and rate-limiting step in the absorption of most flavonoid glycosides is the enzymatic cleavage of the sugar group, a process known as deglycosylation. For Tricetin (B192553) 7-O-glucoside, this involves the hydrolysis of the β-glycosidic bond at the 7-position to release the aglycone, tricetin, and a glucose molecule.

In vitro studies demonstrate that this hydrolysis is primarily mediated by β-glucosidases. frontiersin.org These enzymes are present in the small intestine, although their activity towards specific flavonoid glycosides can vary. The enzymatic removal of the glucose moiety is critical because the resulting aglycone, tricetin, is more lipophilic than its glycoside form, which facilitates its passive diffusion across the intestinal epithelium. It is a well-established principle that the aglycone form of a flavonoid is more readily absorbed than its corresponding glycoside.

The hydrolysis of flavonoid O-glycosides can be effectively achieved in laboratory settings using commercial enzyme preparations like snailase, which contains a mixture of hydrolases including β-glucosidase, or more specific enzymes like cellulase (B1617823) and pectinase. frontiersin.org While direct studies on Tricetin 7-O-glucoside are not extensively detailed, the enzymatic hydrolysis pathway is a consistent and predictable initiation for the metabolism of flavone (B191248) 7-O-glucosides. frontiersin.orgfrontiersin.org The potential for enzymatic hydrolysis during the extraction of tricetin derivatives from plant sources is also a recognized phenomenon, underscoring the susceptibility of the glycosidic bond to enzymatic action. researchgate.net

| Enzyme Class | Action | Typical Location | Relevance to this compound |

|---|---|---|---|

| β-Glucosidases | Hydrolyzes β-glycosidic bonds to release glucose. | Small intestine brush border, gut microbiota. | Primary enzyme responsible for converting this compound to its absorbable aglycone, tricetin. frontiersin.org |

| Lactase Phlorizin Hydrolase (LPH) | A specific β-glucosidase in the small intestine with broad specificity. | Mammalian small intestine. | Likely contributes to the initial hydrolysis of this compound before it reaches the colon. |

| Microbial Hydrolases | Broad-spectrum glycosidases produced by colonic bacteria. | Colon (Gut Microbiota). | Metabolizes unabsorbed this compound that reaches the large intestine. mdpi.com |

Microbial Metabolism in Gut Microbiota Models

Flavonoid glycosides that escape hydrolysis and absorption in the small intestine travel to the colon, where they encounter a dense and metabolically active community of microorganisms. The gut microbiota plays a profound role in the biotransformation of these compounds. mdpi.comfrontiersin.org

The metabolism of this compound in the colon begins, once again, with deglycosylation by bacterial enzymes to yield tricetin. However, the microbial action does not stop there. The liberated aglycone, tricetin, is then subject to a series of catabolic reactions that break down its fundamental C6-C3-C6 flavonoid structure. mdpi.com

In vitro fermentation studies using human gut microbiota have shown that flavonoids can modulate the composition of the microbial community and are, in turn, extensively metabolized. frontiersin.orgnih.gov For instance, studies on structurally related flavonoid glycosides like hesperetin-7-O-glucoside show they can enhance the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus. frontiersin.orgnih.gov

Following the initial hydrolysis, the C-ring of the tricetin molecule is typically cleaved. This degradation leads to the formation of simpler phenolic compounds. Based on established flavonoid catabolism pathways, the A-ring of tricetin would likely yield phloroglucinol (B13840) (1,3,5-trihydroxybenzene), while the B-ring would be converted into various phenylpropionic, phenylacetic, or benzoic acid derivatives. The exact nature of these smaller metabolites depends on the specific enzymatic capabilities of the resident microbial species.

Identification of Major Metabolites in Non-Human Biological Systems

While specific in vivo metabolic studies on this compound are limited, the metabolic fate can be inferred from the well-documented pathways of other flavonoids in non-human models, such as rats and mice. After oral administration, any tricetin aglycone absorbed from the small intestine or colon enters the portal circulation and is transported to the liver.

In the liver, tricetin undergoes extensive phase II metabolism. This process involves conjugation reactions that increase the water solubility of the compound, thereby facilitating its excretion via urine or bile. The primary conjugation reactions for flavonoids are glucuronidation and sulfation. Therefore, the major metabolites expected to be detected in the systemic circulation, urine, and bile of a non-human model would be:

Tricetin glucuronides

Tricetin sulfates

Methylated tricetin derivatives (and their conjugates)

In addition to these phase II conjugates, the smaller phenolic acid catabolites produced by the gut microbiota can also be absorbed into the bloodstream and subsequently excreted in the urine. Thus, a comprehensive metabolic profile in a non-human model would likely include both the conjugated forms of the intact aglycone and the degradation products from the colon.

| Metabolite Type | Specific Metabolite (Predicted) | Origin of Formation | Primary Excretion Route |

|---|---|---|---|

| Aglycone | Tricetin | Intestinal (enzymatic/microbial hydrolysis). frontiersin.orgmdpi.com | Further metabolized. |

| Phase II Conjugates | Tricetin-O-glucuronides | Liver and intestinal cells. | Urine, Bile. |

| Tricetin-O-sulfates | Liver and intestinal cells. | Urine, Bile. | |

| Microbial Catabolites | Phloroglucinol | Colonic microbiota (from A-ring). | Absorbed and excreted in urine (often conjugated). |

| Phenolic Acids (e.g., 3,4,5-Trihydroxyphenylpropionic acid) | Colonic microbiota (from B-ring). | Absorbed and excreted in urine. |

Synergistic and Antagonistic Interactions of Tricetin 7 O Glucoside with Other Bioactive Compounds in Cellular Models

Combinatorial Effects with Other Flavonoids

There is a notable absence of published in vitro studies investigating the combinatorial effects of Tricetin (B192553) 7-O-glucoside with other flavonoids. While the broader class of flavonoids is known to exhibit synergistic antioxidant and anti-inflammatory activities, specific data on how Tricetin 7-O-glucoside interacts with compounds like quercetin (B1663063), luteolin (B72000), or apigenin (B1666066) in cellular models has not been reported. Research on other flavonoid glycosides, such as quercetin-3-beta-d-glucoside, has shown synergistic antiproliferative effects when combined with apple extracts in MCF-7 human breast cancer cells, suggesting that such interactions are possible within this class of compounds. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Interactions with Synthetic Therapeutic Agents in In Vitro Assays

Currently, there is no available research data from in vitro assays on the interactions between this compound and synthetic therapeutic agents. Studies on other flavonoid glucosides have demonstrated the potential for significant interactions. For instance, Luteolin-7-O-glucoside has been shown to offer protection against doxorubicin-induced injury in H9c2 cardiac cells. nih.gov Similarly, the combination of cyanidin-3-O-glucoside and cisplatin (B142131) has been found to induce apoptosis in HeLa cells. nih.gov These studies highlight a potential area of investigation for this compound, particularly in the context of cancer chemotherapy, but specific data remains to be generated. The interaction of flavonoids with chemotherapeutic drugs can be complex, potentially leading to either enhanced efficacy or antagonistic effects. nih.gov

Mechanistic Basis for Synergistic Actions

Given the lack of studies on the synergistic effects of this compound, the mechanistic basis for any such actions remains purely speculative. In general, the synergistic effects of flavonoids are often attributed to several mechanisms:

Modulation of Common Signaling Pathways: Flavonoids can act on multiple points within cellular signaling cascades, such as the MAPK and PI3K/Akt pathways. researchgate.net A combination of flavonoids could potentially inhibit a pathway more effectively at different levels.

Enhanced Bioavailability and Cellular Uptake: One flavonoid might influence the absorption or metabolism of another, leading to higher intracellular concentrations and greater biological effect.

Complementary Antioxidant Actions: Different flavonoids may scavenge different types of reactive oxygen species or act on different components of the antioxidant defense system. nih.gov

Ecological Roles and Plant Physiological Functions of Tricetin 7 O Glucoside

Role in Plant Defense Mechanisms Against Biotic Stressors

Flavonoids are a well-established class of secondary metabolites that play a pivotal role in plant defense. nih.govresearchgate.net They can act as phytoalexins, compounds produced by plants in response to microbial infection, and as deterrents to herbivores. nih.govoup.com The broader family of tricin-type metabolites, to which Tricetin (B192553) 7-O-glucoside is related, has been specifically implicated as defensive compounds against fungal pathogens, insects, and even other plants (weeds). frontiersin.org

Involvement in Abiotic Stress Tolerance (e.g., UV, Drought)

Plants employ a variety of biochemical strategies to cope with abiotic stressors such as drought, extreme temperatures, and high UV radiation. nih.govmdpi.com Flavonoids are integral to these responses, often acting as potent antioxidants that scavenge harmful reactive oxygen species (ROS) generated during stress conditions. researchgate.netnih.govmdpi.com

Research on Zanthoxylum bungeanum (Sichuan pepper) under drought stress has provided specific insights into the dynamics of tricetin and its derivatives. frontiersin.org In this study, while the concentration of the aglycone tricetin decreased, there was a corresponding increase in Tricin-7-O-glucoside. frontiersin.org This suggests a metabolic conversion process where tricetin is used to synthesize tricin (B192558) derivatives, which are known to protect plant cells against abiotic stresses. frontiersin.org The negative correlation between tricetin and Tricin-7-O-glucoside levels points to a regulatory mechanism where the glycosylated form is accumulated to enhance drought tolerance. frontiersin.org